molecular formula C25H19N5O B11181984 N-(4,5-diphenylimidazo[1,5-b]pyridazin-7-yl)-N'-phenylurea

N-(4,5-diphenylimidazo[1,5-b]pyridazin-7-yl)-N'-phenylurea

Cat. No.: B11181984
M. Wt: 405.5 g/mol
InChI Key: UPXRBJQWJJWKTP-UHFFFAOYSA-N
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Description

3-{4,5-DIPHENYLIMIDAZO[1,5-B]PYRIDAZIN-7-YL}-1-PHENYLUREA is a complex organic compound that belongs to the class of imidazo[1,5-b]pyridazines. These compounds are known for their diverse biological activities, including anticancer, anticonvulsant, and antimalarial effects . The unique structure of this compound, which includes both imidazole and pyridazine rings, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4,5-DIPHENYLIMIDAZO[1,5-B]PYRIDAZIN-7-YL}-1-PHENYLUREA typically involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines, which can then react with acetic anhydride, phenyl isocyanate, and para-tolualdehyde at the exocyclic amino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{4,5-DIPHENYLIMIDAZO[1,5-B]PYRIDAZIN-7-YL}-1-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, phenyl isocyanate, and para-tolualdehyde . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetic anhydride can lead to the formation of acetylated derivatives, while reactions with phenyl isocyanate can produce urea derivatives .

Scientific Research Applications

3-{4,5-DIPHENYLIMIDAZO[1,5-B]PYRIDAZIN-7-YL}-1-PHENYLUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4,5-DIPHENYLIMIDAZO[1,5-B]PYRIDAZIN-7-YL}-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H19N5O

Molecular Weight

405.5 g/mol

IUPAC Name

1-(4,5-diphenylimidazo[1,5-b]pyridazin-7-yl)-3-phenylurea

InChI

InChI=1S/C25H19N5O/c31-25(27-20-14-8-3-9-15-20)29-24-28-22(19-12-6-2-7-13-19)23-21(16-17-26-30(23)24)18-10-4-1-5-11-18/h1-17H,(H2,27,28,29,31)

InChI Key

UPXRBJQWJJWKTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN3C2=C(N=C3NC(=O)NC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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